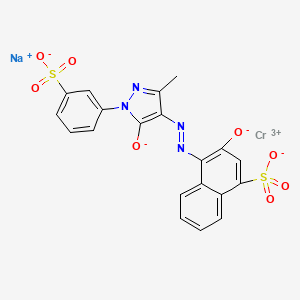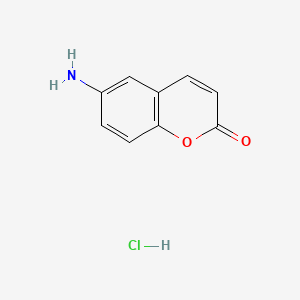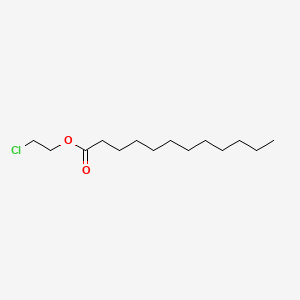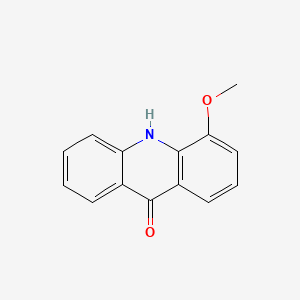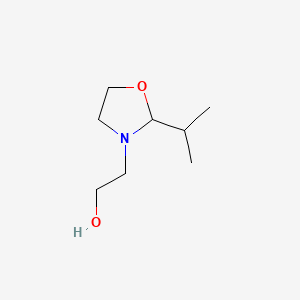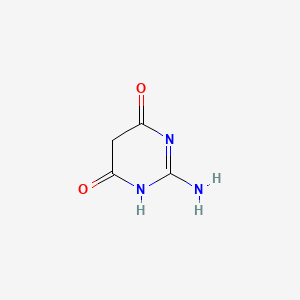
Malonylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a malonyl group attached to a guanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonylguanidine can be synthesized through the reaction of malonic acid with guanidine hydrochloride. The reaction typically involves heating the mixture to a temperature of around 120°C, followed by the addition of a catalyst to facilitate the reaction . The product is then purified through methods such as sublimation or extraction with benzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Malonylguanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound hydride.
Applications De Recherche Scientifique
Malonylguanidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of malonylguanidine involves its interaction with specific molecular targets and pathways. It acts as a strong organic base and can form stable hydrogen bonds with various substrates. This property allows it to participate in catalytic reactions and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Guanidinates: Nitrogen-rich compounds used as ligands in organometallic chemistry.
Uniqueness
Malonylguanidine is unique due to its specific structure, which combines the properties of both malonic acid and guanidine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
4425-67-6 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
2-imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9) |
Clé InChI |
BTYNVOQLMBUUMS-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=NC1=O)N |
SMILES canonique |
C1C(=O)NC(=N)NC1=O |
Key on ui other cas no. |
4425-67-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


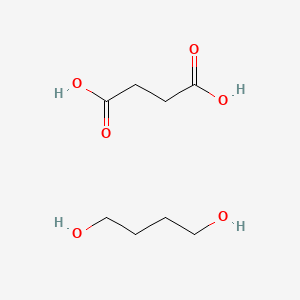
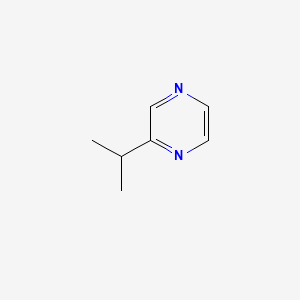
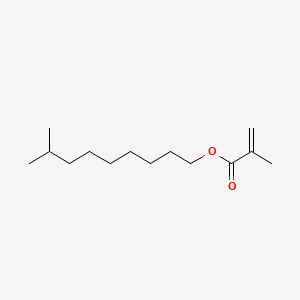
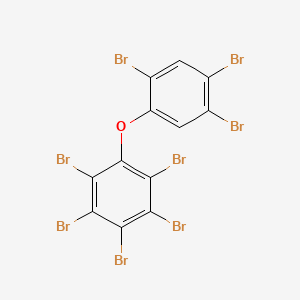
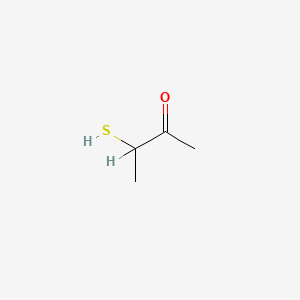
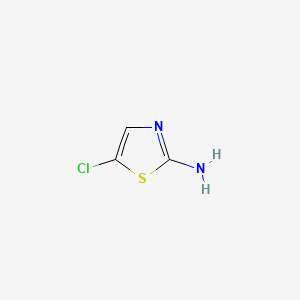
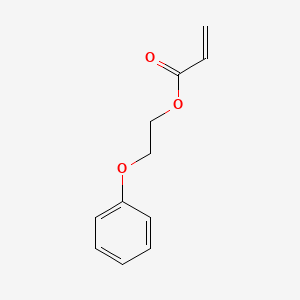
![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

